molecular formula C13H16O4 B8387526 6-(Benzyloxy)hexahydrofuro[3,2-b]furan-3-ol

6-(Benzyloxy)hexahydrofuro[3,2-b]furan-3-ol

Cat. No. B8387526
M. Wt: 236.26 g/mol
InChI Key: GBYOBOIXWWHPKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09394281B2

Procedure details

To a suspension of NaH (60% mineral oil suspension, 3.28 g, 82.1 mmol) in DMF (135 mL) at 0° C. was added a solution of isobide (10.00 g, 68.4 mmol) in DMF (10 mL) dropwise. After addition, the reaction mixture was stirred at 0° C. for 30 min, then BnBr (14.04 g, 82.1 mmol) was added too. The resulting mixture was allowed to stir at rt overnight and concentrated in vacuo. The residue was dissolved in water (100 mL), and extracted with EtOAc (200 mL×3). The combined organic phases were washed with brine (200 mL×3), dried over anhydrous Na2SO4, then filtered and concentrated in vacuo. The residue was purified by silica gel column chromatography (EtOAc/PE (v/v)=1/10) to give the title compound as yellow oil (10.36 g, 64.1%).
Name
Quantity
3.28 g
Type
reactant
Reaction Step One
Name
Quantity
135 mL
Type
solvent
Reaction Step One
Name
isobide
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
14.04 g
Type
reactant
Reaction Step Three
Yield
64.1%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH2:3]1[O:7][C@@H:6]2[C@@H:8]([OH:11])[CH2:9][O:10][C@@H:5]2[C@@H:4]1[OH:12].[CH:13]1[CH:18]=[CH:17][C:16]([CH2:19]Br)=[CH:15][CH:14]=1>CN(C=O)C>[CH2:19]([O:12][CH:4]1[CH:5]2[O:10][CH2:9][CH:8]([OH:11])[CH:6]2[O:7][CH2:3]1)[C:16]1[CH:17]=[CH:18][CH:13]=[CH:14][CH:15]=1 |f:0.1|

Inputs

Step One
Name
Quantity
3.28 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
135 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
isobide
Quantity
10 g
Type
reactant
Smiles
C1[C@H]([C@@H]2[C@H](O1)[C@H](CO2)O)O
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
14.04 g
Type
reactant
Smiles
C1=CC=C(C=C1)CBr

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
STIRRING
Type
STIRRING
Details
to stir at rt overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in water (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (200 mL×3)
WASH
Type
WASH
Details
The combined organic phases were washed with brine (200 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (EtOAc/PE (v/v)=1/10)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1COC2C1OCC2O
Measurements
Type Value Analysis
AMOUNT: MASS 10.36 g
YIELD: PERCENTYIELD 64.1%
YIELD: CALCULATEDPERCENTYIELD 64.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09394281B2

Procedure details

To a suspension of NaH (60% mineral oil suspension, 3.28 g, 82.1 mmol) in DMF (135 mL) at 0° C. was added a solution of isobide (10.00 g, 68.4 mmol) in DMF (10 mL) dropwise. After addition, the reaction mixture was stirred at 0° C. for 30 min, then BnBr (14.04 g, 82.1 mmol) was added too. The resulting mixture was allowed to stir at rt overnight and concentrated in vacuo. The residue was dissolved in water (100 mL), and extracted with EtOAc (200 mL×3). The combined organic phases were washed with brine (200 mL×3), dried over anhydrous Na2SO4, then filtered and concentrated in vacuo. The residue was purified by silica gel column chromatography (EtOAc/PE (v/v)=1/10) to give the title compound as yellow oil (10.36 g, 64.1%).
Name
Quantity
3.28 g
Type
reactant
Reaction Step One
Name
Quantity
135 mL
Type
solvent
Reaction Step One
Name
isobide
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
14.04 g
Type
reactant
Reaction Step Three
Yield
64.1%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH2:3]1[O:7][C@@H:6]2[C@@H:8]([OH:11])[CH2:9][O:10][C@@H:5]2[C@@H:4]1[OH:12].[CH:13]1[CH:18]=[CH:17][C:16]([CH2:19]Br)=[CH:15][CH:14]=1>CN(C=O)C>[CH2:19]([O:12][CH:4]1[CH:5]2[O:10][CH2:9][CH:8]([OH:11])[CH:6]2[O:7][CH2:3]1)[C:16]1[CH:17]=[CH:18][CH:13]=[CH:14][CH:15]=1 |f:0.1|

Inputs

Step One
Name
Quantity
3.28 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
135 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
isobide
Quantity
10 g
Type
reactant
Smiles
C1[C@H]([C@@H]2[C@H](O1)[C@H](CO2)O)O
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
14.04 g
Type
reactant
Smiles
C1=CC=C(C=C1)CBr

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
STIRRING
Type
STIRRING
Details
to stir at rt overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in water (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (200 mL×3)
WASH
Type
WASH
Details
The combined organic phases were washed with brine (200 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (EtOAc/PE (v/v)=1/10)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1COC2C1OCC2O
Measurements
Type Value Analysis
AMOUNT: MASS 10.36 g
YIELD: PERCENTYIELD 64.1%
YIELD: CALCULATEDPERCENTYIELD 64.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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